molecular formula C16H16O2 B146977 Lepachol acetate CAS No. 957-78-8

Lepachol acetate

Cat. No. B146977
CAS RN: 957-78-8
M. Wt: 240.3 g/mol
InChI Key: ABSPRNADVQNDOU-UHFFFAOYSA-N
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Description

Lepachol acetate is a derivative of Lapachol , a naturally occurring 1,4-naphthoquinone originally isolated from Tabebuia avellanedae . It’s known for its wide range of pharmacological activities, such as anti-inflammatory, antineoplastic, and diuretic properties .


Synthesis Analysis

The crystal structure of Lepachol acetate was reported 80 years after its first synthesis . It was prepared using a modified high-yield procedure .


Molecular Structure Analysis

The molecular conformation of Lepachol acetate shows little difference with other lapachol derivatives and lapachol itself . The packing is directed by intermolecular interactions .


Chemical Reactions Analysis

Lapachol and its derivatives, including Lepachol acetate, have been studied for their ability to interfere with the bio-activities of enzymes known as topoisomerases . They have also been shown to induce the so-called “reactive oxygen species” that can cause damage to cells .


Physical And Chemical Properties Analysis

Despite Lapachol being well understood pharmacologically, there is little information about its physical, physiochemical, and thermal properties in the scientific literature .

Scientific Research Applications

1. Diverse Clinical Applications

Leuprolide acetate is a synthetic nonapeptide and a potent gonadotropin-releasing hormone receptor (GnRHR) agonist. It has been used for a range of clinical applications, including the treatment of prostate cancer, endometriosis, uterine fibroids, central precocious puberty, and in vitro fertilization techniques. Additionally, it's being tested for Alzheimer's disease, polycystic ovary syndrome, functional bowel disease, short stature, premenstrual syndrome, and as an alternative for contraception. Leuprolide acetate works by suppressing gonadotrope secretion of luteinizing hormone and follicle-stimulating hormone, subsequently suppressing gonadal sex steroid production. The discovery of GnRHR expression in non-reproductive tissues like the human brain suggests that GnRH analogs like leuprolide acetate may also act directly via tissue GnRHRs to modulate brain function (Wilson, Meethal, Bowen, & Atwood, 2007).

2. Enhancing Extinction Memory

Leuprolide acetate (LEU), also known as Lupron, enhances extinction memory in male rats. This effect is hypothesized to be facilitated by increased testosterone levels following a single administration of LEU, which alters neuronal activity within the fear extinction circuitry. This enhanced extinction memory was correlated with increased c-fos activity within the infralimbic cortex and amygdala, suggesting that the elevation in testosterone induced by acute administration of LEU can influence extinction memory consolidation (Maeng, Taha, Cover, Glynn, Murillo, Lebrón-Milad, & Milad, 2017).

3. Controlled Release for Prostate Cancer Treatment

Leuprolide acetate is used in hormone therapy for prostate cancer. A study evaluated the effective parameters in degradation and controlled release of an injectable in situ formed polymeric implant, loaded with leuprolide acetate. The study aimed to achieve an optimum formulation for sustained drug release with minimum burst release. The results showed that adding nanoparticles of hydroxyapatite into poly(lactic-co-glycolic acid) implants led to a more sustained drug release in vivo, with reduced burst release, which is crucial for the effective management of prostate cancer (Enayati, Mobedi, Hojjati-Emami, Mirzadeh, & Jafari-Nodoushan, 2017).

4. Antileishmanial Activity of Lapachol Analogues

The antileishmanial activity of lapachol, isolapachol, and dihydrolapachol, along with soluble derivatives (potassium salt) and acetate, was investigated. Isolapachol acetate was found to be the most active against promastigotes of Leishmania species, indicating the potential use of substituted hydroxyquinones and derivatives as antileishmanial drugs. This research suggests a continuing study within this class of compounds for therapeutic applications (Lima, Correia, Leon, Machado, Madeira, Santana, & Goulart, 2004).

Safety And Hazards

Lapachol is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle it with care, avoiding breathing dust/fume/gas/mist/vapors/spray, and using protective gloves/protective clothing/eye protection/face protection .

Future Directions

Lapachol is a compound with a relatively simple chemical structure that can be easily derivatized into various subgroups of compounds with increasing levels of anticancer activity both in vitro and in vivo . It can be obtained by extraction from a large variety of plants; it can also be synthesized in six chemical steps . This makes it a promising candidate for future research and potential therapeutic benefits .

properties

IUPAC Name

2-methyl-3-(3-methylbut-2-enyl)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-10(2)8-9-12-11(3)15(17)13-6-4-5-7-14(13)16(12)18/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSPRNADVQNDOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90298499
Record name Vitamin MK 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90298499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lepachol acetate

CAS RN

957-78-8
Record name Lepachol acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123509
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Vitamin MK 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90298499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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